Tropinone

説明

(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one has been reported in Brugmansia arborea, Hyoscyamus albus, and other organisms with data available.

structure; RN given refers to parent cpd

Structure

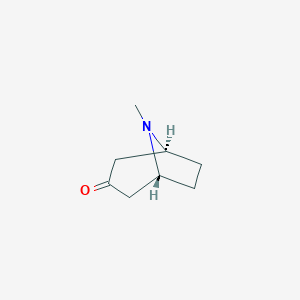

2D Structure

特性

IUPAC Name |

(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3/t6-,7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQXLDOJGLXJCSE-KNVOCYPGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-24-1 | |

| Record name | Tropinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01874 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TROPINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A8CC8KA5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Elusive Precursor: An In-depth Technical Guide to the Natural Occurrence of Tropinone in Solanaceae Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropinone stands as a pivotal intermediate in the biosynthesis of a wide array of tropane (B1204802) alkaloids, a class of secondary metabolites renowned for their significant pharmacological properties. Found predominantly within the Solanaceae family, these alkaloids, including the anticholinergic drugs atropine (B194438) and scopolamine (B1681570), have been the subject of intense scientific scrutiny. While the downstream products have been extensively studied, this compound itself often remains an elusive, transient compound within the plant's metabolic network. This technical guide provides a comprehensive overview of the natural occurrence of this compound in key Solanaceae species, details the experimental protocols for its quantification, and illustrates the intricate biosynthetic pathways.

Data Presentation: Quantitative Occurrence of this compound

The quantification of this compound in various Solanaceae plants is challenging due to its typically low steady-state concentrations, as it is rapidly converted to downstream alkaloids. The available quantitative data is sparse and often reported from in vitro systems like root cultures, which are optimized for secondary metabolite production.

| Plant Species | Plant Part/Culture Type | This compound Concentration | Analytical Method | Reference(s) |

| Atropa belladonna | Hairy Root Cultures | Generally < 0.2 µmol/g dry mass | GC-MS | [1] |

| Transformed Root Line (2-6) | 1.2 µmol/g dry mass | GC-MS | [1] | |

| Datura stramonium | Various (whole plant) | Not explicitly quantified, but presence confirmed through the detection of its downstream products, hyoscyamine (B1674123) and scopolamine. | GC-MS, LC-MS | [2][3] |

| Hyoscyamus niger | Various (whole plant) | Not explicitly quantified, but its role as a precursor is well-established in the biosynthesis of hyoscyamine and scopolamine within this species. | HPLC, GC-MS | [4][5][6] |

| Brugmansia species | Flowers and Leaves | Not explicitly quantified; studies focus on the high concentrations of scopolamine and other tropane alkaloids, implying this compound's presence as a precursor. | LC-MS | [7][8] |

| Mandragora officinarum | Roots and Leaves | Not explicitly quantified, but its presence is inferred from the isolation of numerous downstream tropane alkaloids. | GC-MS, LC-MS | [1][9] |

Biosynthetic Pathway of this compound and its Fates

The biosynthesis of this compound in Solanaceae is a complex enzymatic process that begins with the amino acid L-ornithine. This pathway culminates in the formation of the characteristic bicyclic tropane ring of this compound. This compound then serves as a crucial branch-point, being stereospecifically reduced to either tropine (B42219) or pseudotropine, which are the precursors to different classes of tropane alkaloids.

Experimental Protocols for this compound Quantification

The accurate quantification of this compound from complex plant matrices requires robust and sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. Below is a generalized protocol synthesized from various validated methods for tropane alkaloid analysis.

Sample Preparation and Extraction

A critical step for accurate quantification is the efficient extraction of this compound from the plant material while minimizing degradation and matrix interference.

Materials:

-

Plant tissue (fresh, frozen, or lyophilized)

-

Liquid nitrogen

-

Grinder or mortar and pestle

-

Extraction Solvent: Methanol or Acetonitrile with 0.1% Formic Acid or Acetic Acid

-

Internal Standard (IS) solution (e.g., atropine-d3)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

Protocol:

-

Homogenization: Freeze the plant tissue with liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction: Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube. Add 1 mL of the acidic extraction solvent and a known amount of the internal standard.

-

Vortexing: Vortex the mixture vigorously for 20 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the solid plant debris.

-

Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

Quantification by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (C₈H₁₃NO, MW: 139.19), a common transition is m/z 140.1 → 83.1.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Quantification by GC-MS

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer.

Chromatographic Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the analytes.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless.

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions of this compound (e.g., m/z 139, 96, 82, 81).

Method Validation

For reliable and reproducible results, the analytical method must be validated according to established guidelines (e.g., ICH, FDA). Key validation parameters include:

-

Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

-

Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies using spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

-

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the quantification of this compound in Solanaceae plant samples.

Conclusion

This compound, while a central and indispensable precursor in the biosynthesis of medicinally important tropane alkaloids in the Solanaceae family, is often present at low and transient levels, making its direct quantification a significant analytical challenge. This guide has synthesized the currently available quantitative data, which is primarily limited to Atropa belladonna root cultures, and has provided a comprehensive overview of the analytical methodologies required for its determination. The detailed protocols and workflows serve as a valuable resource for researchers aiming to elucidate the intricate regulation of tropane alkaloid biosynthesis and for professionals in drug development seeking to optimize the production of these valuable natural products. Further research focusing on the in planta quantification of this compound across a wider range of Solanaceae species is warranted to gain a more complete understanding of its metabolic dynamics.

References

- 1. Mandragora officinarum - Wikipedia [en.wikipedia.org]

- 2. The reduction of this compound in Datura stramonium root cultures by two specific reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GC-MS investigation of tropane alkaloids in Datura stramonium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. sid.ir [sid.ir]

- 7. sciencecast.org [sciencecast.org]

- 8. jmest.org [jmest.org]

- 9. researchgate.net [researchgate.net]

Technical Guide: Isolation of Tropane Alkaloids from Atropa belladonna and Synthesis of Tropinone

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the isolation of the principal tropane (B1204802) alkaloids, atropine (B194438) and scopolamine (B1681570), from Atropa belladonna (Deadly Nightshade) and the subsequent chemical synthesis of tropinone. Direct isolation of this compound from the plant is not feasible due to its transient nature as a biosynthetic intermediate. This document provides comprehensive experimental protocols, quantitative data, and logical diagrams to support research and development in this area.

Introduction: The Significance of this compound

This compound is a foundational molecule in the chemistry of tropane alkaloids, a class of compounds with significant pharmacological applications. It serves as the bicyclic core structure for alkaloids such as atropine (a competitive antagonist of muscarinic acetylcholine (B1216132) receptors) and cocaine.[1][2] While this compound itself does not accumulate in Atropa belladonna, its synthesis is a critical step in the plant's metabolic pathway to produce hyoscyamine (B1674123) and scopolamine.[3] The classic Robinson-Schöpf synthesis, developed in 1917, provides an efficient, biomimetic route to this compound and remains a cornerstone of synthetic organic chemistry.[1][4][5]

This guide is structured into three main sections:

-

Section 2: The biosynthetic context of this compound within Atropa belladonna.

-

Section 3: A detailed protocol for the extraction and isolation of primary tropane alkaloids from plant material.

-

Section 4: The experimental protocol for the chemical synthesis of this compound via the Robinson-Schöpf reaction.

Biosynthesis of Tropane Alkaloids in Atropa belladonna

The formation of this compound is a key juncture in the biosynthesis of tropane alkaloids, representing the first metabolite in the pathway with the characteristic 8-azabicyclo[3.2.1]octane core.[3] The biosynthesis originates from the amino acid L-ornithine, which is decarboxylated to form putrescine. Through a series of enzymatic steps including methylation and oxidation, N-methyl-Δ¹-pyrrolinium salt is formed.[6] This salt then undergoes a condensation reaction, ultimately leading to the formation of this compound. This compound itself is then stereospecifically reduced by two distinct reductase enzymes (TRI and TRII) to form tropine (B42219) and pseudotropine, which are precursors to hyoscyamine/scopolamine and calystegines, respectively.[7][8]

Isolation of Atropine and Scopolamine from Atropa belladonna

The primary site of tropane alkaloid synthesis in A. belladonna is the roots, from where they are transported to other parts of the plant.[9] Consequently, roots typically have the highest concentration of these alkaloids.

The following table summarizes the typical yields of total tropane alkaloids (primarily atropine and scopolamine) from various parts of Atropa belladonna.

| Plant Part | Total Alkaloid Content (% dry weight) | Reference |

| Roots (Wild) | 8.06% | [9] |

| Roots (Cultivated) | 3.30% | [9] |

| Leaves (Wild) | 2.88% | [9] |

| Leaves (Cultivated) | 1.76% | [9] |

| Stem | 1.42% | [9] |

| Seeds | 4.82% | [9] |

This protocol is a composite of established methods for the extraction and purification of tropane alkaloids.[9][10][11]

Materials and Reagents:

-

Dried, powdered Atropa belladonna plant material (roots or leaves recommended)

-

Methanol

-

25% Ammonium (B1175870) hydroxide (B78521) solution

-

0.1 N Sulfuric acid

-

Sodium carbonate

-

Diethyl ether (peroxide-free)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for Thin Layer Chromatography (TLC)

-

TLC mobile phase: Toluene:Ethyl Acetate:Diethylamine (70:20:10)

-

Dragendorff's reagent (for visualization)

Procedure:

-

Maceration and Extraction:

-

Weigh 10 g of powdered plant material.

-

Moisten the powder with a sufficient quantity of sodium carbonate solution to make the material alkaline and liberate the free alkaloid bases.[11]

-

Transfer the material to a flask and add a solvent mixture of chloroform, methanol, and 25% ammonia (B1221849) (15:15:1 v/v/v).[9]

-

Macerate for 24 hours with occasional shaking, or use sonication for 30 minutes to expedite extraction.

-

Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times with fresh solvent.

-

Combine the filtrates.

-

-

Acid-Base Liquid-Liquid Extraction:

-

Evaporate the combined filtrate to dryness under reduced pressure.

-

Dissolve the resulting residue in 20 mL of 0.1 N sulfuric acid. This converts the alkaloid bases into their water-soluble salt forms.[10]

-

Filter the acidic solution to remove any insoluble impurities.

-

Transfer the acidic aqueous solution to a separatory funnel and wash with 3 x 20 mL of diethyl ether to remove pigments and other lipophilic impurities. Discard the ether layers.

-

Make the aqueous solution alkaline (pH ~10) by carefully adding 25% ammonium hydroxide or sodium carbonate solution. This converts the alkaloid salts back to their free base form.

-

Extract the alkaloids from the basified aqueous solution with 3 x 30 mL portions of chloroform or diethyl ether.[10]

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.

-

-

Purification and Identification (TLC):

-

Dissolve a small amount of the crude extract in methanol.

-

Spot the solution onto a silica gel TLC plate alongside atropine and scopolamine standards.

-

Develop the plate using a Toluene:Ethyl Acetate:Diethylamine (70:20:10) mobile phase.[12]

-

After development, dry the plate and spray with Dragendorff's reagent. Alkaloids will appear as orange-brown spots.

-

The Rf values of the spots from the extract can be compared with the standards for identification.

-

Chemical Synthesis of this compound

The Robinson-Schöpf synthesis is a one-pot reaction that mimics the biological synthesis of this compound. It involves a double Mannich reaction between succinaldehyde (B1195056), methylamine (B109427), and acetonedicarboxylic acid.[1][4] The use of acetonedicarboxylic acid in place of acetone (B3395972) significantly improves the reaction yield.[13][14]

| Reactants | Conditions | Yield | Reference |

| Succinaldehyde, Methylamine, Acetone | - | Low | [14] |

| Succinaldehyde, Methylamine, Acetonedicarboxylic acid | Buffered aqueous solution (pH 7) | 70-90% | [5][13][14] |

Materials and Reagents:

-

Succinaldehyde

-

Methylamine hydrochloride

-

Acetonedicarboxylic acid

-

Sodium hydroxide (for pH adjustment)

-

Hydrochloric acid (for decarboxylation)

-

pH meter or indicator strips

-

Reaction vessel with stirring

Procedure:

-

Reaction Setup:

-

In a suitable reaction vessel, prepare an aqueous solution of succinaldehyde and methylamine hydrochloride.

-

Cool the solution in an ice bath.

-

Prepare a separate aqueous solution of acetonedicarboxylic acid.

-

-

One-Pot Condensation:

-

Slowly add the acetonedicarboxylic acid solution to the stirred succinaldehyde-methylamine mixture.

-

Carefully adjust the pH of the reaction mixture to ~7 using a sodium hydroxide solution. Maintaining a physiological pH is crucial for maximizing the yield.[13]

-

Allow the reaction to proceed at room temperature for several hours (e.g., 6-12 hours) with continuous stirring. The reaction involves the in-situ formation of an imine, followed by two sequential Mannich reactions to form the bicyclic structure.[2]

-

-

Decarboxylation and Isolation:

-

After the reaction is complete, acidify the mixture by adding hydrochloric acid until the pH is strongly acidic (pH 1-2).

-

Gently heat the acidified solution to facilitate the decarboxylation of the this compound dicarboxylic acid intermediate, which results in the formation of this compound.[13]

-

Cool the solution and make it strongly alkaline with sodium hydroxide.

-

Extract the aqueous solution with a suitable organic solvent (e.g., chloroform or diethyl ether) multiple times.

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to yield crude this compound.

-

-

Purification:

-

The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.

-

References

- 1. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Robinson-Schöpf Reaction | Ambeed [ambeed.com]

- 5. acs.org [acs.org]

- 6. Page loading... [guidechem.com]

- 7. Overexpression of this compound reductases alters alkaloid composition in Atropa belladonna root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academicjournals.org [academicjournals.org]

- 10. books.rsc.org [books.rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 13. Atropine [chm.bris.ac.uk]

- 14. Chemical thermodynamics applied to the synthesis of this compound – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Tropinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is a pivotal bicyclic alkaloid that serves as a fundamental building block in the synthesis of a wide array of tropane (B1204802) alkaloids.[1][2][3] Its unique bridged-ring structure is the core of numerous pharmacologically significant compounds, including atropine, scopolamine, and cocaine.[1][4] First synthesized by Richard Willstätter in 1901, it was the later biomimetic, one-pot synthesis developed by Sir Robert Robinson in 1917 that became a landmark in organic synthesis due to its elegance and efficiency.[4][5] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its biological significance, tailored for professionals in chemical and pharmaceutical research and development.

Physical Properties of this compound

This compound is typically a colorless to brown crystalline solid at room temperature.[4] It is sparingly soluble in water but exhibits good solubility in many organic solvents.[6] A summary of its key physical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.19 g/mol |

| Appearance | Colorless to brown crystalline solid |

| Melting Point | 40–44 °C[6] |

| Boiling Point | 113 °C (at reduced pressure)[6] |

| Solubility in Water | Sparingly soluble |

| Solubility in Organic Solvents | Soluble in ethanol, ether, chloroform[6] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its bicyclic structure containing a ketone functional group and a tertiary amine. This arrangement makes it a versatile intermediate for a variety of chemical transformations.[2][6]

Key aspects of its reactivity include:

-

Reduction: The ketone group can be readily reduced to a secondary alcohol, yielding tropine (B42219) or pseudotropine depending on the stereochemistry of the reduction. This is a critical step in the synthesis of many tropane alkaloids.

-

Oxidation: While the ketone is at a relatively high oxidation state, the rest of the molecule can undergo oxidative transformations.

-

Condensation Reactions: The alpha-carbons to the ketone can participate in condensation reactions, allowing for further functionalization of the ring system.[6]

This compound's stability and reactivity make it an ideal precursor for creating complex molecular architectures in drug development.[2]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques. A summary of its characteristic spectral data is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) in ppm (CDCl₃) |

| ¹H NMR | A: 3.45, B: 2.67, C: 2.491, D: 2.17, E: 2.13, F: 1.63[7] |

| ¹³C NMR | 215.3, 60.5, 48.7, 40.9, 38.8[8] |

Infrared (IR) Spectroscopy

| Vibrational Mode | **Wavenumber (cm⁻¹) ** |

| C=O stretch (ketone) | ~1715 |

| C-N stretch | ~1200-1020 |

| C-H stretch (alkane) | ~2950-2850 |

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 139. Key fragment ions are observed at m/z 97, 82, and 55, corresponding to characteristic fragmentation patterns of the tropane skeleton.

Synthesis and Biosynthesis of this compound

The synthesis and biosynthesis of this compound are well-studied processes that highlight its central role in alkaloid chemistry.

Robinson's "Double Mannich" Synthesis

The classic synthesis of this compound by Sir Robert Robinson is a one-pot reaction that exemplifies a biomimetic approach.[4] It involves the condensation of succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (or its calcium salt).[4][9] This reaction proceeds through a tandem "double Mannich" reaction.[4]

Experimental Protocol: Robinson-Schöpf Synthesis of this compound

-

Preparation of Succindialdehyde: Succindialdehyde is prepared from a suitable precursor, and an aqueous solution is obtained.[10]

-

Reaction Mixture: In a reaction vessel, an aqueous solution of succindialdehyde is combined with methylamine and a salt of acetonedicarboxylic acid.[10]

-

Condensation: The mixture is allowed to react at room temperature for a period, often several hours to a few days, to allow for the formation of the this compound dicarboxylic acid intermediate.[10][11]

-

Decarboxylation: The solution is then acidified with hydrochloric acid and heated. This step facilitates the decarboxylation of the intermediate to yield this compound.[10]

-

Workup and Purification: The reaction mixture is made alkaline, and the this compound is extracted with an organic solvent. Further purification can be achieved through distillation or crystallization.

A diagram of the Robinson synthesis workflow is provided below.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 6. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. This compound(532-24-1) 1H NMR [m.chemicalbook.com]

- 8. This compound(532-24-1) 13C NMR [m.chemicalbook.com]

- 9. Chemical thermodynamics applied to the synthesis of this compound – Oriental Journal of Chemistry [orientjchem.org]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. scribd.com [scribd.com]

A Technical Guide to the Solubility of Tropinone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is a pivotal bicyclic alkaloid and a fundamental building block in the synthesis of a wide array of tropane (B1204802) alkaloids, including atropine (B194438) and cocaine.[1][2] Its chemical properties, particularly its solubility in various organic solvents, are of paramount importance for its extraction, purification, reaction chemistry, and formulation in pharmaceutical applications. This technical guide provides a comprehensive overview of the solubility of this compound in common organic solvents, detailed experimental protocols for solubility determination, and a visualization of its key biosynthetic pathway.

Quantitative Solubility Data

The solubility of this compound has been reported in several organic solvents. The following table summarizes the available quantitative data. It is important to note that while this compound is qualitatively described as soluble in solvents like ether and chloroform, specific quantitative data in peer-reviewed literature is limited.[2]

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) | Reference |

| Ethanol | C₂H₅OH | 46.07 | ~ 30 | Not Specified | [3] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | ~ 30 | Not Specified | [3] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | ~ 30 | Not Specified | [3] |

| Chloroform | CHCl₃ | 119.38 | Slightly Soluble | Not Specified | [4] |

| Methanol | CH₃OH | 32.04 | Slightly Soluble | Not Specified | [4] |

| Water | H₂O | 18.02 | Sparingly Soluble | Not Specified | [2] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | - | - | ~ 10 | Not Specified | [3] |

Note: The term "slightly soluble" indicates that while the compound dissolves, the precise quantitative value is not specified in the cited source. Researchers should determine the exact solubility for their specific application and conditions.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound in a given solvent.[5][6][7][8]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Glass flasks with airtight stoppers (e.g., screw-cap vials)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC)

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound into a glass flask. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the selected organic solvent to the flask.

-

Securely seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. The time required for equilibration should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of this compound in the solution remains constant.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the flask from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the solution at a high speed.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Filter the aliquot through a syringe filter that is compatible with the organic solvent to remove any remaining micro-particles.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration of this compound within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Core Signaling Pathway: Biosynthesis of Tropane Alkaloids from this compound

This compound stands at a critical juncture in the biosynthetic pathway of tropane alkaloids. It can be stereospecifically reduced by two different enzymes, this compound Reductase I (TRI) and this compound Reductase II (TRII), to yield either tropine (B42219) or pseudotropine, respectively. These two products serve as precursors for different classes of tropane alkaloids.[9][10][11][12][13][14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound CAS#: 532-24-1 [m.chemicalbook.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound reductases, enzymes at the branch point of tropane alkaloid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Two this compound reductases with different stereospecificities are short-chain dehydrogenases evolved from a common ancestor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tropane Alkaloid Biosynthesis [biocyclopedia.com]

An In-depth Technical Guide to the Spectroscopic Data of Tropinone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for tropinone, a key bicyclic amine intermediate in the synthesis of tropane (B1204802) alkaloids. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data of this compound

The structural elucidation of this compound is heavily reliant on modern spectroscopic techniques. The data presented in the following tables are crucial for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | m | 2H | H-1, H-5 (Bridgehead protons) |

| ~2.5 - 2.7 | m | 4H | H-2α, H-4α, H-2β, H-4β (Axial and equatorial protons α to carbonyl) |

| ~2.3 | s | 3H | N-CH₃ (Methyl protons) |

| ~2.0 - 2.2 | m | 2H | H-6, H-7 (Protons on the other side of the bridge) |

Solvent: CDCl₃. The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][2]

| Chemical Shift (ppm) | Assignment |

| ~215 | C=O (Ketone carbonyl) |

| ~60 | C-1, C-5 (Bridgehead carbons) |

| ~48 | C-2, C-4 (Carbons α to carbonyl) |

| ~41 | N-CH₃ (Methyl carbon) |

| ~35 | C-6, C-7 (Carbons on the other side of the bridge) |

Solvent: CDCl₃. Chemical shifts are reported relative to the solvent peak.

Table 3: IR Spectroscopic Data for this compound [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1170 | Medium | C-N stretch |

Sample preparation: KBr disc or nujol mull.

Table 4: Mass Spectrometry Data for this compound [4][5]

| m/z | Relative Intensity | Assignment |

| 139 | High | [M]⁺ (Molecular ion) |

| 97 | High | [M - C₂H₂O]⁺ |

| 82 | High | [M - C₃H₅O]⁺ |

| 57 | Medium | [C₄H₉]⁺ |

| 42 | High | [C₂H₄N]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrument and sample.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[6] Ensure the sample is completely dissolved.

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).[7]

-

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Set the number of scans (e.g., 8-16) and a relaxation delay (e.g., 1-2 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition :

-

Data Processing :

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method) :

-

Sample Preparation (Nujol Mull Method) :

-

Data Acquisition :

-

Place the sample holder in the IR spectrometer.

-

Record a background spectrum of the empty sample holder or pure KBr pellet.

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction : Introduce a small amount of this compound into the mass spectrometer. For a volatile compound like this compound, this can be done via a direct insertion probe or by gas chromatography (GC-MS).

-

Ionization : Ionize the sample using an appropriate method. Electron Ionization (EI) is a common method for this type of molecule.

-

Mass Analysis :

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Acquisition and Processing :

Visualizations

References

- 1. This compound(532-24-1) 13C NMR [m.chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound [webbook.nist.gov]

- 4. massbank.eu [massbank.eu]

- 5. This compound [webbook.nist.gov]

- 6. publish.uwo.ca [publish.uwo.ca]

- 7. chem.uiowa.edu [chem.uiowa.edu]

- 8. sc.edu [sc.edu]

- 9. chem.uiowa.edu [chem.uiowa.edu]

- 10. epfl.ch [epfl.ch]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. rsc.org [rsc.org]

The Tropane Alkaloid Scaffold: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Chemistry, Pharmacology, and Experimental Analysis of a Versatile Natural Product Core

The tropane (B1204802) alkaloid scaffold, a bicyclic [3.2.1] nitrogen-containing ring system, is a cornerstone of natural product chemistry and pharmacology.[1] Found predominantly in plants of the Solanaceae (nightshade) family, this chemical framework is the basis for a diverse array of compounds with potent physiological effects.[2] Notable members include the anticholinergic agents atropine (B194438) and scopolamine (B1681570), used in medicine for centuries, and the stimulant cocaine.[1][3] This guide provides a comprehensive technical overview of the tropane alkaloid scaffold, including its biosynthesis, pharmacological activity, and detailed experimental protocols for its study, tailored for researchers and professionals in drug development.

Core Chemical Structure and Biosynthesis

The characteristic 8-azabicyclo[3.2.1]octane ring is the defining feature of tropane alkaloids.[4] The biosynthesis of this core structure originates from the amino acids L-ornithine and L-arginine, which are converted to putrescine.[2] A key committed step is the N-methylation of putrescine, catalyzed by putrescine N-methyltransferase (PMT).[2] The resulting N-methylputrescine is then oxidatively deaminated and cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, a crucial intermediate.[2] Subsequent enzymatic steps lead to the formation of tropinone, a key branch point from which various tropane alkaloids are derived.[2][5] For instance, this compound is reduced by two stereospecific reductases, this compound reductase I (TR-I) and this compound reductase II (TR-II), to produce tropine (B42219) and pseudotropine, respectively, which serve as precursors for different classes of tropane alkaloids.[5]

Pharmacological Activity and Quantitative Data

Tropane alkaloids exert their pharmacological effects primarily through interaction with neurotransmitter receptors. Hyoscyamine and scopolamine are potent competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), while cocaine's primary mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT).[6][7] The affinity of these compounds for their respective targets is a critical determinant of their potency and clinical utility.

Muscarinic Acetylcholine Receptor Antagonists

Atropine (a racemic mixture of hyoscyamine) and scopolamine are non-selective antagonists at the five subtypes of muscarinic receptors (M1-M5).[6][8] Their binding affinities, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), have been determined in various studies.

| Alkaloid | Receptor Subtype | Binding Affinity (Ki/IC50) | Notes |

| Atropine | M1 | High Affinity | Atropine generally displays high affinity for M1, M2, and M3 subtypes, with weaker affinity for M4 and M5.[9] |

| M2 | High Affinity | ||

| M3 | High Affinity | ||

| Scopolamine | M1-M4 | Strong Affinity | Scopolamine shows strong affinity for M1-M4 receptors, with comparatively weaker affinity for the M5 subtype.[9] |

| M5 | Weaker Affinity | ||

| N-methylatropine | Muscarinic (general) | IC50 < 100 pM | Quaternary derivatives show very high binding affinity.[10][11] |

| N-methylscopolamine | Muscarinic (general) | IC50 < 300 pM | Quaternary derivatives show very high binding affinity.[10][11] |

Note: Specific Ki values can vary between studies and experimental conditions. The terms "High," "Strong," and "Weaker" are used to represent the general trends reported in the literature.

Dopamine Transporter (DAT) Inhibitors

Cocaine binds to the dopamine transporter, blocking the reuptake of dopamine from the synaptic cleft and leading to its stimulant effects.[7] The binding affinity of cocaine and its analogs to DAT is a key parameter in understanding their psychoactive properties.

| Compound | Binding Affinity (Ki/Kd) | Notes |

| Cocaine | Ki for DAT-WT = 0.20 µM | A relatively weak inhibitor of DAT.[12] |

| Kd = 7 nM | A high-affinity binding site for cocaine has been associated with the brain acid soluble protein 1 (BASP1).[13] |

Signaling Pathways

The interaction of tropane alkaloids with their target receptors initiates a cascade of intracellular signaling events. The antagonism of muscarinic receptors by atropine and scopolamine blocks the downstream effects of acetylcholine, while the inhibition of the dopamine transporter by cocaine potentiates dopamine signaling.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic receptors are G protein-coupled receptors (GPCRs) that are divided into two main families based on their G protein coupling: M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[14]

-

M1/M3/M5 Receptor Signaling (Gq/11-coupled): Activation of these receptors by acetylcholine leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). Antagonism by tropane alkaloids blocks this cascade.

-

M2/M4 Receptor Signaling (Gi/o-coupled): Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This pathway is also blocked by tropane alkaloid antagonists.

Experimental Protocols

The study of tropane alkaloids requires robust methods for their extraction from plant matrices and subsequent analysis.

General Workflow for Tropane Alkaloid Extraction and Analysis

Detailed Methodology: Acid-Base Liquid-Liquid Extraction from Datura species

This protocol is a standard method for the selective extraction of tropane alkaloids from plant material.

-

Maceration and Initial Extraction:

-

Weigh 20 g of dried, powdered Datura plant material.

-

Macerate the powder in a solvent system of chloroform (B151607), methanol (B129727), and 25% ammonia (B1221849) (15:15:1 v/v/v) for one hour at room temperature with stirring.[15]

-

Filter the mixture and collect the liquid extract.

-

-

Acidification:

-

Evaporate the organic solvent from the filtrate to obtain a residue.

-

Dissolve the residue in 20 mL of 1N sulfuric acid.[15]

-

Transfer the acidic solution to a separatory funnel and wash twice with 20 mL of diethyl ether to remove non-basic impurities. Discard the ether layers.

-

-

Basification:

-

Collect the aqueous layer and make it alkaline by adding concentrated ammonia solution until the pH is basic (check with litmus (B1172312) paper).[16]

-

-

Final Extraction:

-

Extract the basified aqueous solution three times with 20 mL of chloroform.[16] The freebase alkaloids will partition into the chloroform layer.

-

Combine the chloroform extracts.

-

-

Drying and Concentration:

-

Dry the combined chloroform extracts over anhydrous sodium sulfate (B86663).

-

Filter to remove the sodium sulfate and evaporate the chloroform under reduced pressure to yield the crude alkaloid extract.

-

Detailed Methodology: Quantification by HPLC-MS/MS

This protocol describes a typical method for the quantitative analysis of atropine and scopolamine in plant extracts.

-

Sample Preparation:

-

Dissolve the crude alkaloid extract in a suitable solvent, such as methanol or a mixture of acetonitrile (B52724) and water.[17]

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A reverse-phase C18 column is commonly used.[18]

-

Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid) and acetonitrile or methanol is typical.

-

Flow Rate: Typically around 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Conditions:

-

MS System: A triple quadrupole (QqQ) or time-of-flight (ToF) mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, using specific precursor-to-product ion transitions for each analyte.

-

Data Analysis: Quantify the alkaloids by comparing the peak areas from the sample to a calibration curve generated from certified reference standards.

-

This guide provides a foundational understanding of the tropane alkaloid scaffold for professionals in drug discovery and development. The unique chemical structure, potent pharmacological activities, and well-established analytical methods make this class of compounds a continued source of interest for therapeutic innovation.

References

- 1. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Muscarinic acetylcholine receptor M2 - Wikipedia [en.wikipedia.org]

- 5. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]

- 8. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 9. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]

- 11. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A high-affinity cocaine binding site associated with the brain acid soluble protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A multiplicity of muscarinic mechanisms: Enough signaling pathways to take your breath away - PMC [pmc.ncbi.nlm.nih.gov]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Biosynthesis of Tropinone from Ornithine: A Technical Guide for Researchers

Abstract

Tropinone is a pivotal intermediate in the biosynthesis of a wide array of pharmacologically significant tropane (B1204802) alkaloids, including atropine (B194438) and scopolamine. Understanding its biosynthetic pathway is critical for advancements in metabolic engineering and synthetic biology to enhance the production of these valuable compounds. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, commencing from the precursor amino acid, L-ornithine. It details the enzymatic steps, presents key quantitative data, outlines comprehensive experimental protocols for pathway analysis, and includes a visual representation of the metabolic cascade. This document is intended to serve as a comprehensive resource for professionals engaged in natural product research and drug development.

The Biosynthetic Pathway from Ornithine to this compound

The formation of the characteristic 8-azabicyclo[3.2.1]octane core of this compound begins with the amino acid L-ornithine and proceeds through a series of five key enzymatic steps, primarily occurring in the roots of tropane alkaloid-producing plants, such as those in the Solanaceae family.[1][2] The pathway involves decarboxylation, methylation, oxidation, and two distinct ring formations.

Step 1: Decarboxylation of Ornithine to Putrescine

The pathway is initiated by the enzyme Ornithine Decarboxylase (ODC) , which catalyzes the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent decarboxylation of L-ornithine to produce the diamine putrescine and carbon dioxide.[3][4] This step is often considered a rate-limiting reaction in the biosynthesis of polyamines and related alkaloids.[3]

-

Substrate: L-Ornithine

-

Enzyme: Ornithine Decarboxylase (ODC, EC 4.1.1.17)

-

Product: Putrescine

Step 2: Methylation of Putrescine

Putrescine is then N-methylated by Putrescine N-methyltransferase (PMT) . This enzyme transfers a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to one of the primary amino groups of putrescine, yielding N-methylputrescine.[5][6] This is the first committed step in the pathway leading specifically to tropane alkaloids.[5]

-

Substrate: Putrescine, S-adenosyl-L-methionine (SAM)

-

Enzyme: Putrescine N-methyltransferase (PMT, EC 2.1.1.53)

-

Product: N-methylputrescine, S-adenosyl-L-homocysteine

Step 3: Oxidative Deamination of N-methylputrescine

The enzyme N-methylputrescine Oxidase (MPO) , a copper-containing amine oxidase, catalyzes the oxidative deamination of the primary amino group of N-methylputrescine.[7][8] This reaction consumes oxygen and water to produce 4-methylaminobutanal, alongside ammonia (B1221849) and hydrogen peroxide.[7]

-

Substrate: N-methylputrescine

-

Enzyme: N-methylputrescine Oxidase (MPO, EC 1.4.3.10)

-

Product: 4-methylaminobutanal

Step 4: Formation of the N-methyl-Δ¹-pyrrolinium Cation

The product of the MPO reaction, 4-methylaminobutanal, exists in equilibrium with its cyclized iminium form, the N-methyl-Δ¹-pyrrolinium cation. This intramolecular cyclization occurs spontaneously and does not require an enzyme.[9][10] This cation forms the first (pyrrolidine) ring of the tropane skeleton.

-

Substrate: 4-methylaminobutanal

-

Process: Spontaneous intramolecular cyclization

-

Product: N-methyl-Δ¹-pyrrolinium cation

Step 5: Formation of the Bicyclic Tropane Core

The final steps to form the bicyclic this compound structure involve two recently discovered enzymes.[2][11]

-

Pyrrolidine (B122466) Ketide Synthase (PYKS): This atypical type III polyketide synthase catalyzes the condensation of the N-methyl-Δ¹-pyrrolinium cation with two molecules of malonyl-CoA.[2][11] This reaction proceeds through a non-canonical mechanism to form the intermediate 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.[2]

-

This compound Synthase (CYP82M3): This cytochrome P450 enzyme catalyzes the final ring closure.[2][12] The reaction involves oxidation of the pyrrolidine ring, followed by an intramolecular condensation (Mannich-type reaction) and decarboxylation to yield this compound, the first bicyclic intermediate in the pathway.[2][13]

-

Substrates: N-methyl-Δ¹-pyrrolinium cation, Malonyl-CoA

-

Enzyme 1: Pyrrolidine Ketide Synthase (PYKS)

-

Intermediate: 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid

-

Enzyme 2: this compound Synthase (a CYP450, CYP82M3)

-

Product: this compound

Pathway Visualization

The following diagram illustrates the sequential enzymatic conversions from ornithine to this compound.

Caption: The enzymatic cascade from L-Ornithine to the bicyclic this compound.

Quantitative Data Summary

This table summarizes the available kinetic parameters for the enzymes involved in the this compound biosynthesis pathway from various plant sources. Note that kinetic properties can vary based on the specific plant species and experimental conditions.

| Enzyme | Source Organism | Substrate(s) | K_m_ (µM) | V_max_ | k_cat_ (s⁻¹) | Optimal pH | Optimal Temp. (°C) | Citation(s) |

| ODC | Anisodus luridus | L-Ornithine | 150.3 ± 13.5 | 1.12 ± 0.03 (µmol/mg/min) | 0.94 ± 0.02 | ~8.0 | ~30 | [3] |

| ODC | Datura stramonium | L-Ornithine | 128.5 ± 11.7 | 0.81 ± 0.02 (µmol/mg/min) | 0.67 ± 0.02 | ~8.0 | ~30 | [3] |

| ODC | Atropa belladonna | L-Ornithine | 150 | N/A | N/A | ~8.0 | ~30 | [3][14] |

| ODC | Hyoscyamus niger | L-Ornithine | 120 | N/A | N/A | ~8.0 | ~30 | [3][14] |

| PMT | Datura stramonium | Putrescine | 119 ± 2.74 | N/A | 4.48 x 10⁻³ | ~8.0 | ~37 | [15][16] |

| PMT | Datura stramonium | SAM | 56 ± 4.45 | N/A | 4.48 x 10⁻³ | ~8.0 | ~37 | [15][16] |

| MPO | Nicotiana tabacum | N-Methylputrescine | 39 ± 6 | 100 ± 4 (pkat/mg) | N/A | ~7.4 | N/A | [7][17] |

| PYKS | Atropa belladonna | N/A | N/A | N/A | N/A | N/A | N/A | [2] |

| CYP82M3 | Atropa belladonna | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid | ~12.5 | N/A | N/A | N/A | N/A | [18] |

N/A: Data not available in the cited sources. Kinetic data for PYKS is limited due to its complex and atypical reaction mechanism.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and functional analysis of the enzymes in the this compound pathway, as well as for the extraction and quantification of key metabolites.

Recombinant Enzyme Expression and Purification

Objective: To produce purified, active enzymes for in vitro assays and kinetic characterization. E. coli is a common host for ODC, PMT, and MPO, while yeast (Saccharomyces cerevisiae) is often required for functional expression of cytochrome P450s like CYP82M3.

Protocol: Expression of ODC/PMT/MPO in E. coli

-

Gene Cloning: Synthesize or PCR-amplify the codon-optimized coding sequence of the target gene (e.g., AbODC). Clone the gene into a suitable bacterial expression vector, such as pET-28a(+) or pGEX, which provides an N-terminal His-tag or GST-tag, respectively, for affinity purification.

-

Transformation: Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic selection and incubate overnight at 37°C.

-

Expression Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotic and grow overnight at 37°C. Use this starter culture to inoculate a larger volume (e.g., 1 L) of LB medium.

-

Induction: Grow the large culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Cool the culture to 16-20°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM.

-

Harvesting: Continue to incubate at the lower temperature for 16-20 hours. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a French press.

-

Purification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column (for His-tagged proteins). Wash the column with lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM). Elute the bound protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Verification: Analyze the purified protein fractions by SDS-PAGE to confirm size and purity. Protein concentration can be determined using a Bradford or BCA assay.

In Vitro Enzyme Activity Assays

Protocol: Ornithine Decarboxylase (ODC) Assay [3][14]

This assay measures the conversion of ornithine to putrescine.

-

Reaction Mixture: Prepare a reaction mixture in a total volume of 500 µL containing: 100 mM Tris-HCl buffer (pH 8.0), 1 mM DTT, 50 µM pyridoxal phosphate (PLP), 1-10 µg of purified ODC enzyme, and varying concentrations of L-ornithine (e.g., 0.05 to 2 mM) for kinetic analysis.

-

Incubation: Initiate the reaction by adding the enzyme. Incubate at 30°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding an equal volume of saturated sodium carbonate or by boiling.

-

Derivatization & Quantification: The product, putrescine, can be quantified by HPLC after derivatization with an agent like dansyl chloride or benzoyl chloride, which allows for fluorescent or UV detection, respectively.[19][20]

Protocol: Putrescine N-methyltransferase (PMT) Assay [15][21]

This assay measures the formation of N-methylputrescine.

-

Reaction Mixture: Prepare a reaction mixture (total volume 250 µL) containing: 20 mM HEPES buffer (pH 8.0), 2 mM DTT, 1 mM ascorbic acid, 1-10 µg of purified PMT, varying concentrations of putrescine (e.g., 10 µM to 10 mM), and a fixed concentration of S-adenosyl-L-[methyl-¹⁴C]-methionine (or non-radioactive SAM for LC-MS analysis).

-

Incubation: Start the reaction by adding the enzyme and incubate at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding a strong base, such as 100 µL of 2 M NaOH.

-

Extraction & Quantification: Extract the radiolabeled N-methylputrescine product into an organic solvent (e.g., chloroform (B151607) or toluene-based scintillation cocktail) and quantify using liquid scintillation counting. Alternatively, for non-radioactive assays, quantify N-methylputrescine via HPLC-MS/MS.

Protocol: N-methylputrescine Oxidase (MPO) Assay [7]

This assay typically measures the production of hydrogen peroxide, a co-product of the reaction.

-

Reaction Mixture: Prepare a coupled-enzyme assay in a 96-well plate (200 µL total volume) containing: 100 mM potassium phosphate buffer (pH 7.0), 1 U/mL horseradish peroxidase, 0.5 mM 4-aminoantipyrine, 2 mM N-ethyl-N-(2-hydroxy-3-sulfopropyl)-m-toluidine (EHSPT), 1-10 µg of purified MPO, and varying concentrations of N-methylputrescine.

-

Incubation: Initiate the reaction by adding the substrate, N-methylputrescine.

-

Quantification: Monitor the formation of the colored quinoneimine dye product by measuring the increase in absorbance at 550 nm over time using a plate reader at 37°C. The rate of color formation is proportional to MPO activity.

Metabolite Extraction and Quantification

Protocol: Extraction from Atropa belladonna Roots [22]

-

Sample Preparation: Harvest fresh plant roots, wash thoroughly, and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize (freeze-dry) the tissue and grind to a fine powder.

-

Extraction: Weigh approximately 100 mg of powdered root tissue into a 2 mL microcentrifuge tube. Add 1.5 mL of an acidic methanol (B129727) solution (e.g., methanol/water/formic acid, 80:19:1, v/v/v).

-

Homogenization: Vortex the mixture vigorously and sonicate for 30 minutes in a chilled water bath.

-

Clarification: Centrifuge the mixture at 14,000 x g for 20 minutes at 4°C.

-

Collection: Carefully transfer the supernatant to a new tube. For comprehensive extraction, the pellet can be re-extracted, and the supernatants pooled.

-

Filtration: Filter the final extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol: Quantification by HPLC-MS/MS [19][23]

-

Chromatography:

-

Column: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for each analyte and an internal standard (e.g., deuterated analogues).

-

Putrescine: m/z 89.1 → 72.1

-

N-methylputrescine: m/z 103.1 → 86.1

-

This compound: m/z 140.1 → 96.1

-

-

-

Quantification: Create a standard curve for each analyte using authentic standards. Spike samples with a known concentration of an internal standard prior to extraction to correct for matrix effects and variations in recovery. Calculate the concentration of each metabolite in the original sample based on the peak area ratios relative to the standard curve.

Conclusion

The elucidation of the this compound biosynthetic pathway from ornithine represents a significant achievement in plant biochemistry, revealing a unique interplay of classical and atypical enzymatic reactions. The recent identification of PYKS and CYP82M3 has filled a century-old gap in our understanding of tropane alkaloid formation. The data and protocols presented in this guide offer a robust framework for researchers to investigate this pathway further. Future efforts in characterizing the kinetics and structure of these enzymes, particularly the novel PYKS, will be instrumental in developing engineered microbial or plant systems for the sustainable and high-yield production of vital tropane-based pharmaceuticals.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Purification and Characterization of Ornithine Decarboxylase from Aspergillus terreus; Kinetics of Inhibition by Various Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Putrescine N-methyltransferase--the start for alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Putrescine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Molecular evolution of N-methylputrescine oxidase in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hyoscyamine - Wikipedia [en.wikipedia.org]

- 10. Scopolamine - Wikipedia [en.wikipedia.org]

- 11. This compound synthesis via an atypical polyketide synthase and P450-mediated cyclization [ideas.repec.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. scispace.com [scispace.com]

- 16. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Determination of putrescine, cadaverine, spermidine and spermine in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Part 1: Method Development for the Analysis of Polyamines by Derivatives with Benzoyl Chloride by HPLC Tandem Mass Spectrometry Part 2: Detection of Volatile Organic Compound Tracers in Human Breath [escholarship.org]

- 21. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]

- 22. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Item - Putrescene, spermidine and spermine measurement by HPLC and LC-MS/MS using derivatives. - Public Library of Science - Figshare [plos.figshare.com]

An In-depth Technical Guide to the Core Enzymes of Tropinone Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropinone is a pivotal intermediate in the biosynthesis of tropane (B1204802) alkaloids, a class of secondary metabolites with significant pharmacological applications, including hyoscyamine (B1674123) and scopolamine. The formation of the characteristic bicyclic tropane ring of this compound is a fascinating biochemical process that has been the subject of extensive research. This technical guide provides a comprehensive overview of the key enzymes involved in this compound biosynthesis, detailing their catalytic functions, kinetic properties, and the experimental methodologies used for their characterization. This document is intended to serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug development.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the amino acid L-ornithine, which undergoes a series of enzymatic transformations to form the central intermediate, the N-methyl-Δ¹-pyrrolinium cation. This cation then serves as the substrate for the formation of the tropane ring. The key enzymes catalyzing these crucial steps are:

-

Putrescine N-methyltransferase (PMT): Initiates the pathway by methylating putrescine.

-

N-methylputrescine oxidase (MPO): Catalyzes the oxidative deamination of N-methylputrescine.

-

Atypical Polyketide Synthase (PYKS): A recently identified enzyme that plays a crucial role in forming the backbone of the this compound molecule.

-

Cytochrome P450 (CYP82M3): A key enzyme responsible for the final cyclization to form the this compound ring.

-

This compound Reductases (TR-I and TR-II): These enzymes catalyze the reduction of this compound to tropine (B42219) and pseudotropine, respectively, leading to the biosynthesis of various tropane alkaloids.

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative kinetic data for the key enzymes in this compound biosynthesis. This information is critical for understanding the efficiency and regulation of the pathway and for designing metabolic engineering strategies.

| Enzyme | Source Organism | Substrate(s) | K_m_ (µM) | k_cat_ (s⁻¹) | Catalytic Efficiency (s⁻¹M⁻¹) | Reference(s) |

| Putrescine N-methyltransferase (PMT) | Nicotiana tabacum | Putrescine | 130 | - | - | [1] |

| S-adenosylmethionine | 18 | - | - | [1] | ||

| Pyrrolidine Ketide Synthase (AbPYKS) | Atropa belladonna | N-methyl-Δ¹-pyrrolinium cation | 10.4 | - | 1.17 x 10⁶ | [2] |

| Malonyl-CoA | ~12 | - | 8.48 x 10⁵ | [2] | ||

| This compound Reductase I (TR-I) | Datura stramonium | This compound | 775 | - | - | [3] |

| This compound Reductase II (TR-II) | Datura stramonium | This compound | 176 | - | - | [3] |

Note: "-" indicates that the data was not available in the cited sources.

Signaling Pathways and Regulatory Networks

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways that respond to developmental cues and environmental stimuli. Jasmonates, a class of plant hormones, have been shown to play a significant role in upregulating the expression of genes encoding key biosynthetic enzymes, including PMT and hyoscyamine 6β-hydroxylase (H6H), which acts downstream of this compound.[4] The differential expression and regulation of these genes contribute to the variability in tropane alkaloid production among different plant species.[4]

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and activity assays of the key enzymes in this compound biosynthesis.

Heterologous Expression and Purification of Recombinant Enzymes

A general workflow for obtaining purified recombinant enzymes for biochemical characterization is outlined below. This process typically involves cloning the gene of interest into an expression vector, transforming a suitable host (e.g., E. coli or Saccharomyces cerevisiae), inducing protein expression, and purifying the target protein using chromatography techniques.

Detailed Protocol for Heterologous Expression in E. coli

-

Gene Amplification and Cloning: Amplify the coding sequence of the target enzyme from cDNA using PCR with primers containing appropriate restriction sites. Ligate the PCR product into a suitable expression vector (e.g., pET series) containing a purification tag (e.g., His-tag).

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the recombinant plasmid.

-

Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue incubation at a lower temperature (e.g., 18-25°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Wash the column extensively and elute the bound protein. Further purify the protein using size-exclusion chromatography if necessary.

-

Verification: Confirm the purity and size of the purified protein by SDS-PAGE.

Enzyme Activity Assays

Putrescine N-methyltransferase (PMT) Assay (HPLC-based)

This assay measures the formation of N-methylputrescine from putrescine and S-adenosylmethionine (SAM).

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.5), dithiothreitol (B142953) (DTT), putrescine, [¹⁴C-methyl]-SAM, and the purified PMT enzyme.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

-

Extraction: Extract the radiolabeled N-methylputrescine into an organic solvent (e.g., chloroform).

-

Quantification: Quantify the amount of radioactive product using liquid scintillation counting. Alternatively, a non-radioactive assay can be performed, and the product can be derivatized and quantified by HPLC.[5][6][7][8]

N-methylputrescine oxidase (MPO) Assay (Spectrophotometric)

This assay measures the production of H₂O₂ during the oxidative deamination of N-methylputrescine.

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate (B84403) buffer (pH 7.0), 4-aminoantipyrine, N,N-dimethylaniline, horseradish peroxidase, N-methylputrescine, and the MPO enzyme source (e.g., crude extract or purified protein).

-

Incubation: Incubate the reaction at 30°C.

-

Detection: Monitor the increase in absorbance at 550 nm, which corresponds to the formation of a colored product resulting from the peroxidase-coupled reaction.

Pyrrolidine Ketide Synthase (PYKS) Assay (LC-MS-based)

This assay measures the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid.

-

Reaction Mixture: The assay contains potassium phosphate buffer (pH 8.0), malonyl-CoA, N-methyl-Δ¹-pyrrolinium cation, and the purified AbPYKS enzyme.[2]

-

Incubation: The reaction is incubated at 30°C.[2]

-

Analysis: The product is analyzed by liquid chromatography-mass spectrometry (LC-MS).[2]

Cytochrome P450 (CYP82M3) Assay (LC-MS-based)

This assay measures the formation of this compound from 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid. The enzyme is typically assayed in microsomes prepared from heterologous expression systems like yeast.

-

Microsome Preparation: Prepare microsomes from yeast cells expressing CYP82M3.

-